![molecular formula C30H34N4O7S B2701510 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-82-8](/img/structure/B2701510.png)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C30H34N4O7S and its molecular weight is 594.68. The purity is usually 95%.
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Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula: C27H32N4O6S
- Molecular Weight: 512.6 g/mol
The compound features a benzamide structure linked to a sulfamoyl group and an oxadiazole moiety. Its unique structure suggests potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. The presence of the oxadiazole ring can enhance this activity due to its ability to interact with microbial enzymes or cellular structures. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties.
Anticancer Activity
Compounds containing oxadiazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that sulfamoyl derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Antitumor Activity : In vitro studies revealed that oxadiazole derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : Research has indicated that these compounds may work by inducing oxidative stress in cancer cells, leading to cell death.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | Reference |
---|---|---|---|
Compound A | Antimicrobial | Staphylococcus aureus | [Study 1] |
Compound B | Anticancer | MCF-7 (breast cancer) | [Study 2] |
Compound C | Anti-inflammatory | RAW 264.7 (macrophages) | [Study 3] |
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJPUPQZWQEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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